molecular formula C13H12N2O3 B2493013 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid CAS No. 1713590-52-3

2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid

Cat. No. B2493013
CAS RN: 1713590-52-3
M. Wt: 244.25
InChI Key: IXEBNDUICPDFNY-UHFFFAOYSA-N
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Description

2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid, also known as PTAA, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds structurally related to 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid focuses on the synthesis and structural characterization of various heterocyclic compounds. For example, the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides aimed at subsequent microbiological investigation shows these compounds undergo specific reactions depending on their substituents, with one study detailing their antitubercular activity (Ukrainets, A. A. Tkach, L. A. Grinevich, A. Turov, & O. Bevz, 2009). Similarly, investigations into the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including those related to pyrimidine structures, have led to the synthesis of compounds with distinct structural features, supported by X-ray diffraction analysis (Yu. O. Gubanova, V. Sharutin, O. Sharutina, & K. Petrova, 2020).

Biological Activities

The synthesis of pyrimidine-linked heterocyclic compounds and their evaluation for insecticidal and antibacterial potential represents another significant area of research. Such studies include the preparation of compounds via microwave irradiative cyclocondensation and their subsequent biological activity evaluation, indicating the versatility of pyrimidine derivatives in developing potential insecticidal and antimicrobial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020). Additionally, the exploration of p-hydroxycinnamic acid derivatives for their interaction with bovine serum albumin through fluorescence and UV–vis spectral studies highlights the potential of pyrimidine compounds in biochemical and medicinal research (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, & Cui-wu Lin, 2012).

Antitumor Potential

A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, designed as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, demonstrates the antitumor activity of pyrimidine derivatives. Such compounds have shown micromolar to submicromolar antiproliferative potencies against various tumor cell lines, indicating their potential as multitargeted antifolate agents for cancer therapy (Yi Liu, Chuan-ben Zhang, Hongying Zhang, M. Li, Jiangsong Yuan, Yurui Zhang, Jiaqi Zhou, Huicai Guo, Lijuan Zhao, Yu-min Du, Lei Wang, & Leiming Ren, 2015).

properties

IUPAC Name

2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEBNDUICPDFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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